
2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride
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Overview
Description
2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring attached to an ethyl chain, which is further connected to a nitrobenzoate moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride typically involves a multi-step process. The initial step often includes the nitration of benzoic acid to introduce the nitro group. This is followed by the esterification of the nitrobenzoic acid with 2-morpholin-4-ylethanol under acidic conditions to form the ester linkage. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Morpholin-4-ylethyl 3-aminobenzoate.
Reduction: 2-Morpholin-4-ylethanol and 3-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride is widely used in scientific research due to its versatile chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development, particularly in the design of anti-inflammatory and anti-cancer drugs.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring can also interact with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholin-4-ylethyl 4-nitrobenzoate;hydrochloride
- 2-Morpholin-4-ylethyl 2-nitrobenzoate;hydrochloride
- 2-Morpholin-4-ylethyl 3-aminobenzoate;hydrochloride
Uniqueness
2-Morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride is unique due to the position of the nitro group on the benzoate ring, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 3-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5.ClH/c16-13(11-2-1-3-12(10-11)15(17)18)20-9-6-14-4-7-19-8-5-14;/h1-3,10H,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUQWUQDNZNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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